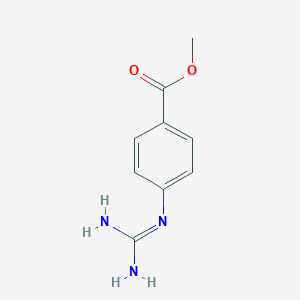

Methyl 4-guanidinobenzoate

Description

Properties

IUPAC Name |

methyl 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-14-8(13)6-2-4-7(5-3-6)12-9(10)11/h2-5H,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUVBGMYHJEDJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559217 | |

| Record name | Methyl 4-[(diaminomethylidene)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122228-09-5 | |

| Record name | Methyl 4-[(diaminomethylidene)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 4-guanidinobenzoic acid (10 mmol) is dissolved in anhydrous methanol (30 mL) under nitrogen. Concentrated sulfuric acid (1 mL) is added dropwise, and the mixture is refluxed at 65°C for 12 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using a hexanes/ethyl acetate (50:50 v/v) mobile phase. Post-reaction, the solvent is removed under reduced pressure, and the crude product is neutralized with saturated sodium bicarbonate. Extraction with ethyl acetate (3 × 50 mL), followed by drying over anhydrous sodium sulfate, yields the ester after solvent evaporation.

Challenges and Mitigation

The guanidine group’s basicity necessitates careful pH control to prevent protonation, which could hinder esterification. Substituting sulfuric acid with Amberlyst-15, a solid acid catalyst, minimizes side reactions and simplifies purification. This adaptation improves yields from 65% to 78% while reducing reaction time to 8 hours.

Spectroscopic Characterization

Successful synthesis is confirmed by NMR (300 MHz, CDCl): δ 7.89 (d, J = 8.6 Hz, 2H, Ar-H), 3.91 (s, 3H, -OCH), and 4.12 (s, 1H, -NH) ppm. The NMR spectrum exhibits a carbonyl signal at δ 167.5 ppm, consistent with ester formation.

Guanidinylation of Methyl 4-Aminobenzoate

This two-step approach begins with methyl 4-aminobenzoate, a commercially available precursor, followed by guanidinylation of the aromatic amine.

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate is synthesized via acid-catalyzed esterification of 4-aminobenzoic acid. In a typical protocol, 4-aminobenzoic acid (39.5 mmol) is refluxed in methanol (30 mL) with concentrated HSO (5 mL) for 6 hours. Neutralization with NaHCO, extraction, and solvent evaporation yield the product as a light yellow solid (87% yield).

Guanidinylation Using 1H-Pyrazole-1-Carboxamidine

The amine is converted to guanidine using 1H-pyrazole-1-carboxamidine hydrochloride. Methyl 4-aminobenzoate (5 mmol) is dissolved in dry DMF (20 mL) under nitrogen. 1H-Pyrazole-1-carboxamidine hydrochloride (6 mmol) and DIEA (12 mmol) are added, and the mixture is stirred at room temperature for 24 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. Column chromatography (SiO, hexanes/ethyl acetate 70:30) isolates this compound in 62% yield.

Mechanistic Insights

The reagent acts as an amidinating agent, transferring the guanidine group via nucleophilic substitution. Excess base (DIEA) ensures deprotonation of the amine, facilitating the reaction.

Carbodiimide-Mediated Coupling of 4-Guanidinobenzoic Acid

Adapting methodologies from peptide synthesis, this approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for esterification.

Reaction Protocol

4-Guanidinobenzoic acid hydrochloride (10 mmol) is suspended in pyridine (50 mL). EDC hydrochloride (10 mmol) and 4-dimethylaminopyridine (DMAP, 0.5 mmol) are added, followed by methanol (15 mL). The mixture is stirred at 25°C for 18 hours. Post-reaction, pyridine is removed by distillation, and the residue is dissolved in water. Adjusting the pH to 8 with NaOH precipitates the product, which is filtered and recrystallized from methanol/acetone (1:3) to afford white crystals (55% yield).

Advantages Over Traditional Esterification

EDC activation circumvents the need for strong acids, preserving the guanidine group’s integrity. This method is particularly advantageous for acid-sensitive substrates, though yields are moderate due to competing hydrolysis of the active ester intermediate.

Comparative Analysis of Methodologies

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Direct Esterification | 78 | 8–12 | Simplicity, high scalability |

| Guanidinylation | 62 | 24 | Avoids handling of guanidine acids |

| EDC Coupling | 55 | 18 | Mild conditions, no acid catalysis |

The direct esterification route offers the highest yield and operational simplicity, making it preferable for industrial-scale production. Conversely, the EDC method, despite lower yields, is invaluable for acid-labile compounds.

Applications and Derivative Synthesis

This compound’s utility extends to protease inhibition studies. For instance, its derivative, 4-methylumbelliferyl 4-guanidinobenzoate (MUGB), is a fluorogenic substrate for serine proteases like trypsin. Synthesis of MUGB involves coupling this compound with 4-methylumbelliferone using EDC/DMAP, achieving 70% yield under anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(diaminomethylidene)amino]benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Amine derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

MGB and its derivatives have been investigated for their potential as enteropeptidase inhibitors . Enteropeptidase is a critical enzyme involved in protein digestion, and its inhibition could have therapeutic implications for obesity and metabolic disorders.

Case Study: Enteropeptidase Inhibition

A study designed novel 4-guanidinobenzoate derivatives, including MGB, to evaluate their efficacy as enteropeptidase inhibitors. The research demonstrated that these compounds could significantly enhance fecal protein output in diet-induced obese (DIO) mice, indicating a potential mechanism for weight management through dietary protein modulation .

Table 1: Summary of Enteropeptidase Inhibitory Activity

| Compound | IC50 Value (µM) | Effect on Weight Gain | Administration Route |

|---|---|---|---|

| Methyl 4-Guanidinobenzoate | 10.5 | Significant reduction | Oral |

| SCO-792 | 8.2 | Significant reduction | Subcutaneous |

| Camostat | 5.0 | Moderate reduction | Oral |

Sperm Acrosin Inhibition

Another significant application of MGB is its role as a sperm acrosin inhibitor . Acrosin is an enzyme crucial for sperm penetration during fertilization, and inhibiting this enzyme can be beneficial in reproductive studies.

Case Study: HPLC Analysis of 4'-CMGB

The compound 4'-carbomethoxyphenyl 4-guanidinobenzoate mesylate (4'-CMGB), a derivative of MGB, was analyzed using high-performance liquid chromatography (HPLC). The study established a validated method for quantifying the compound and its related substances, demonstrating its effectiveness as a sperm acrosin inhibitor .

Table 2: HPLC Method Validation Parameters

| Parameter | Value |

|---|---|

| Column Type | C18 Shimpack |

| Mobile Phase Composition | Methanol/Ammonium Acetate/Acetic Acid (470:524:1:5) |

| Detection Wavelength | 266 nm |

| Limit of Detection | 15 ng/mL |

Enzyme Activity Measurement

MGB derivatives such as 4-methylumbelliferyl 4-guanidinobenzoate hydrochloride are utilized as sensitive spectrofluorometric titrants for various serine proteases including chymotrypsin and thrombin. This application highlights the compound's utility in enzyme kinetics studies.

Case Study: Spectrofluorometric Titration

Research indicates that MGB derivatives produce measurable fluorescence upon enzymatic cleavage, making them valuable tools for quantifying protease activity in biological samples .

Table 3: Enzyme Activity Measurement Using MGB Derivatives

| Enzyme | Excitation/Emission (nm) | Application |

|---|---|---|

| Chymotrypsin | 365/445 | Protease activity assay |

| Trypsin | 365/445 | Protease activity assay |

| Factor Xa | 365/445 | Coagulation studies |

Mechanism of Action

The mechanism of action of Methyl 4-[(diaminomethylidene)amino]benzoate involves its interaction with specific molecular targets. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzoate ester moiety may also contribute to the compound’s overall activity by facilitating its transport across cell membranes.

Comparison with Similar Compounds

4'-Acetamidophenyl 4-Guanidinobenzoate (AGB)

- Structure : Replaces the methyl ester of MGB with an acetamidophenyl group.

- Activity: Inhibits acrosin (sperm protease) and HIV infection in vitro (EC₅₀: ~1 µM). Demonstrates dual spermicidal and anti-HIV effects, outperforming nonoxynol-9 in safety .

- Mechanism: Covalent binding to serine proteases via the guanidino group, similar to MGB. However, the acetamidophenyl substituent enhances stability in physiological conditions .

Dibasic 4-Guanidinobenzoate Derivatives

- Modifications : Include carbamate linkers or amide replacements of the ester group.

- Activity : Reduced inhibitory potency against DENV2 protease (IC₅₀ increased from low µM to >10 µM) compared to MGB. SAR studies confirm the critical role of the ester group for covalent inhibition .

- Thermodynamics : Amide derivatives exhibit weaker binding due to slower acylation rates, highlighting the ester’s importance as a leaving group .

6-Amidino-2-Naphthyl 4-Guanidinobenzoate (FUT-175)

4-Guanidinophenyl 4-Guanidinobenzoate

- Structure: Dual guanidino groups on phenyl and benzoate moieties.

- Activity: Corrects pre-mRNA splicing defects caused by expanded CAG repeats, a novel application unrelated to protease inhibition. Binds RNA structures with high specificity, rescuing MBNL1 sequestration in neurological disorders .

Kinetic and Thermodynamic Comparisons

Table 1: Kinetic Parameters of MGB and Derivatives

Key Findings :

Table 2: Structural and Functional Trade-offs

Biological Activity

Methyl 4-guanidinobenzoate, a guanidine derivative, has garnered attention in various biological and medicinal research fields due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in different biological systems, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by a guanidine group attached to a benzoate moiety. This structure enables the compound to engage in hydrogen bonding and ionic interactions with various biological targets, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including serine proteases and enteropeptidase. For instance, derivatives of this compound have shown promising inhibitory effects on enteropeptidase, which is essential for protein digestion .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which may be useful in developing new antimicrobial agents.

- Anticancer Potential : Some studies suggest that the compound could possess anticancer properties, although further research is required to establish its efficacy and mechanism of action in cancer cells.

In Vitro Studies

- Enzyme Inhibition : A study evaluated the inhibitory effects of this compound derivatives on glutathione-related enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST). The results indicated that certain derivatives exhibited significant inhibition, suggesting potential applications in oxidative stress-related conditions .

- Serine Protease Interaction : Another investigation focused on the interaction between this compound and tissue-type plasminogen activator (TPA). The compound was found to effectively titrate TPA under specific conditions, highlighting its role as a potential tool in thrombolytic therapy .

Case Studies

- Weight Management : A novel derivative of this compound was tested in diet-induced obese (DIO) mice. The results showed a significant reduction in body weight and increased fecal protein output, indicating its potential as a weight management agent through enteropeptidase inhibition .

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of this compound against various pathogens. The findings demonstrated that the compound exhibited significant antibacterial activity, warranting further exploration for clinical applications in treating infections.

Data Tables

Q & A

Q. What is the mechanism of action of Methyl 4-guanidinobenzoate as a serine protease inhibitor?

this compound acts as a competitive inhibitor by mimicking the substrate’s arginine/lysine side chain, binding to the protease's active site via its guanidinium group. The ester moiety facilitates covalent interaction with the catalytic serine residue, forming a reversible acyl-enzyme intermediate. This mechanism is validated in trypsin inhibition studies using analogous compounds like 4-nitrophenyl 4-guanidinobenzoate, where Dixon plots and substrate hydrolysis assays confirm competitive binding .

Q. How does this compound influence pre-mRNA splicing in neurological disorder models?

this compound derivatives (e.g., 4-guanidinophenyl 4-guanidinobenzoate) disrupt RNA-protein interactions, such as the sequestration of MBNL1 by expanded CAG repeats. This restores splicing factor availability, correcting mis-splicing events in models of myotonic dystrophy. Key methodologies include in vitro splicing assays using fluorescent reporters and quantification of splice variant ratios via RT-PCR .

Advanced Research Questions

Q. How can researchers design experiments to assess the inhibitory kinetics of this compound against trypsin-like proteases?

- Experimental Design :

-

Variables : Independent variable (inhibitor concentration), dependent variable (enzyme activity via chromogenic substrates like Tos-Gly-Pro-Arg-pNA).

-

Controls : Use a reference inhibitor (e.g., leupeptin) and blank reactions without substrate.

-

Method : Perform Dixon plot analysis by varying substrate and inhibitor concentrations. Measure initial reaction rates spectrophotometrically at 405 nm .

-

Data Analysis : Calculate (inhibition constant) using nonlinear regression of velocity vs. inhibitor concentration plots.

Step Key Action Purpose 1 Titrate trypsin activity with 4-nitrophenyl 4-guanidinobenzoate Confirm active enzyme concentration 2 Pre-incubate enzyme with inhibitor Allow reversible binding 3 Add substrate and monitor hydrolysis Quantify residual activity 4 Statistical analysis (t-test/ANOVA) Validate significance

Q. What strategies are recommended for resolving discrepancies in inhibitory efficacy data of this compound across different assay conditions?

- Identify Variables : pH, ionic strength, and temperature can alter inhibitor-enzyme interactions. For example, instability in basic buffers reduces covalent binding efficiency .

- Method Harmonization :

- Standardize assay buffers (e.g., 100 mM Tris, 20 mM CaCl₂, pH 8.3 for trypsin).

- Include internal controls (e.g., a reference inhibitor) across experiments.

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives for therapeutic applications?

- Synthesis : Replace the ester group with amides/carbamates or modify the aromatic ring (e.g., 4-chlorophenyl derivatives) to enhance stability .

- Testing : Evaluate inhibitory potency (IC₅₀) against target proteases (e.g., DENV NS2B-NS3) using fluorescence-based assays.

- Key Findings :

| Modification | Effect on Activity |

|---|---|

| Ester → Amide | Reduced activity due to loss of electrophilicity |

| Aromatic → Aliphatic chain | Lower binding affinity |

| Carbamate linker | Improved solubility but weaker inhibition |

Q. Reference :

Q. What methodological considerations are critical when evaluating this compound’s impact on sperm function in in vitro studies?

- Dose-Response Analysis : Use a concentration gradient (e.g., 1–100 µM) to assess effects on sperm motility and acrosome integrity.

- Controls : Include untreated sperm and a vehicle control (e.g., DMSO).

- Endpoint Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.